molecular formula C13H11FO B3424635 (R)-(2-fluorophenyl)(phenyl)methanol CAS No. 362-54-9

(R)-(2-fluorophenyl)(phenyl)methanol

Cat. No.: B3424635
CAS No.: 362-54-9
M. Wt: 202.22 g/mol
InChI Key: HFVMEOPYDLEHBR-CYBMUJFWSA-N
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Description

(R)-(2-Fluorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11FO. It is characterized by a fluorine atom attached to the second position of a phenyl ring, which is further connected to a methanol group bonded to another phenyl ring

Synthetic Routes and Reaction Conditions:

  • Electrochemical Synthesis: One common method involves the electrochemical reduction of (2-fluorophenyl)(phenyl)methanol in the presence of lithium perchlorate in N,N-dimethylformamide at 20°C. This method yields a high purity product.

  • Chemical Reduction: Another approach is the reduction of (2-fluorophenyl)(phenyl)methanol using sodium tetrahydroborate. This reaction typically occurs under mild conditions and provides a good yield.

Industrial Production Methods: The industrial production of this compound involves large-scale electrochemical synthesis or chemical reduction processes. These methods are optimized for efficiency and scalability to meet industrial demands.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Sodium tetrahydroborate and lithium aluminium hydride are frequently used reducing agents.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Fluorobenzaldehyde and fluorobenzophenone.

  • Reduction Products: (R)-(2-Fluorophenyl)(phenyl)methanolamine.

  • Substitution Products: Various fluorinated phenyl derivatives.

Scientific Research Applications

(R)-(2-Fluorophenyl)(phenyl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-(2-Fluorophenyl)(phenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

(R)-(2-Fluorophenyl)(phenyl)methanol is unique due to its specific structural features, such as the presence of the fluorine atom. Similar compounds include:

  • (2-Chlorophenyl)(phenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

  • (2-Bromophenyl)(phenyl)methanol: Similar structure but with a bromine atom instead of fluorine.

  • (2-Iodophenyl)(phenyl)methanol: Similar structure but with an iodine atom instead of fluorine.

These compounds differ in their reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.

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Properties

IUPAC Name

(R)-(2-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMEOPYDLEHBR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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